2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Overview
Description
“2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a chemical compound . It is used for pharmaceutical testing . The compound is part of a larger class of compounds known as oxazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Photocatalytic Decomposition Studies
2,4-Dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: has been used to study the mechanism of photocatalytic decomposition of organic compounds in the presence of semiconductors . This research is crucial for understanding how light energy can be harnessed to break down pollutants and could lead to more efficient methods of water purification.
PARP Inhibition for Neuroprotection
This compound acts as a mimic of nicotinamide, inhibiting Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair . By inhibiting PARP, it serves as a neuroprotectant, potentially offering therapeutic avenues for treating neurodegenerative diseases.
Biotransformation Screening
The compound is utilized in developing robust screening methods to study biotransformations using enzymes like (+)-gamma-lactamase . This application is significant in pharmaceutical research where enzyme-catalyzed reactions are used to produce specific stereoisomers of drug molecules.
Glycine Determination
In biochemical assays, 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is employed in the determination of glycine levels . Glycine is an important neurotransmitter, and accurate measurement is essential for research into various neurological conditions.
Synthesis of Aryl Halides
The compound is used in the synthesis of aryl halides, which are key intermediates in the production of various pharmaceuticals and agrochemicals . Aryl halides are also used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Solvent Solubility
Due to its solubility in organic solvents like chloroform, ether, and ethyl acetate, the compound is valuable in research that requires a soluble form of benzamide for reactions and studies in organic chemistry .
Future Directions
Oxazole derivatives, including “2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They show a broad range of biological activities and are part of a number of medicinal compounds . Therefore, the future directions could involve further exploration of the therapeutic potentials of oxazole scaffolds, including “2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide”, for various medical applications .
properties
IUPAC Name |
2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)14-11(16)8-3-2-7(12)5-9(8)13/h2-5H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZPLDOANRZRPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321910 | |
Record name | 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
CAS RN |
160856-95-1 | |
Record name | 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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